molecular formula C27H28ClN5O B2863356 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385393-99-7

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2863356
CAS No.: 385393-99-7
M. Wt: 474.01
InChI Key: UZPCZUDVWGEYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 4-carbonitrile group, a 2-ethyl-3-methyl substitution on the pyrido-benzimidazole core, and a piperazine moiety functionalized with a 2-(4-chlorophenoxy)ethyl chain. Its structural complexity arises from the fusion of pyridine and benzimidazole rings, combined with flexible substituents that influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O/c1-3-22-19(2)23(18-29)26-30-24-6-4-5-7-25(24)33(26)27(22)32-14-12-31(13-15-32)16-17-34-21-10-8-20(28)9-11-21/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCZUDVWGEYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is primarily used in early discovery research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for research purposes .

Mechanism of Action

similar compounds, such as Erastin, have been shown to bind mitochondrial voltage-dependent anion channels (VDAC) and alter their gating, leading to oxidative, non-apoptotic cell death in certain human tumors . It is possible that 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit similar mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrido[1,2-a]benzimidazole derivatives, focusing on substituent variations, molecular properties, and synthetic strategies.

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Reference ID
1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl, 3-methyl, 4-carbonitrile, 4-[2-(4-chlorophenoxy)ethyl]piperazinyl C₂₈H₂₈ClN₅O 510.01 g/mol Unique : 4-chlorophenoxyethyl-piperazine chain -
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Propyl, 4-(4-methylphenyl)piperazinyl C₂₆H₂₇N₅ 409.54 g/mol Shorter alkyl chain (propyl vs. ethyl), no halogen
1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Benzylpiperidinyl (vs. piperazinyl) C₂₉H₂₉N₅ 447.58 g/mol Piperidine ring (saturated) vs. piperazine (N-hetero)
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Methyl, 4-(4-methoxybenzyl)piperazinyl C₂₇H₂₈N₅O 450.55 g/mol Methoxybenzyl group enhances lipophilicity
1-{4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Propyl, 4-[2-(2,5-dimethylpyrrolyl)ethyl]piperazinyl C₂₉H₃₃N₇ 479.63 g/mol Pyrrole-containing side chain alters steric bulk
1-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Ethylamino linker with 3,4-dimethoxyphenyl C₂₇H₂₈N₅O₂ 454.55 g/mol Direct amino linkage vs. piperazine spacer

Key Observations:

Piperazine vs. Piperidine : Replacement of the piperazine ring (two nitrogen atoms) with piperidine (one nitrogen) reduces hydrogen-bonding capacity but increases hydrophobicity .

Propyl vs. ethyl/methyl substitutions at position 3 influence steric interactions; longer chains (e.g., propyl) may reduce solubility .

Synthetic Accessibility: Multicomponent reactions (e.g., using malononitrile and aldehydes) enable efficient synthesis of the pyrido[1,2-a]benzimidazole core .

Biological Activity

The compound 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile , also referred to as Compound A , is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C30H31ClN4O4
  • Molecular Weight : 547.04 g/mol

Structural Features

The compound features a pyrido[1,2-a]benzimidazole core, which is linked to a piperazine group through an ethyl chain and substituted with a 4-chlorophenoxy group. This unique structural configuration is believed to contribute to its biological activity.

Pharmacological Profile

Research has indicated that Compound A exhibits several pharmacological properties, including:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.
  • Antipsychotic Potential : The piperazine moiety is often associated with antipsychotic effects, potentially making Compound A useful in managing schizophrenia and related disorders.
  • Antitumor Activity : Preliminary studies have demonstrated that compounds with similar benzimidazole structures possess cytotoxic effects against various cancer cell lines.

The exact mechanism of action of Compound A remains under investigation. However, it is hypothesized that it may act as a receptor antagonist or modulator for several neurotransmitter receptors, including:

  • Dopamine Receptors : Involved in mood regulation and psychotic disorders.
  • Serotonin Receptors : Critical for mood stabilization and anxiety management.

Case Studies

  • Antidepressant Efficacy :
    • A study conducted on animal models showed that administration of Compound A resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels in the brain following treatment.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated that Compound A exhibited dose-dependent cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Table 1: Summary of Biological Activities of Compound A

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors in animal models
AntipsychoticPotential modulation of dopamine pathways
AntitumorCytotoxic effects on MCF-7 breast cancer cells

Table 2: Comparison with Related Compounds

Compound NameStructure SimilarityAntidepressant EfficacyAntitumor Activity
Compound BModerateYesModerate
Compound CHighYesHigh
Compound DLowNoLow

Preparation Methods

Synthetic Strategies for the Pyrido[1,2-a]benzimidazole Core

The pyrido[1,2-a]benzimidazole system forms the central scaffold of the target compound. Research by demonstrates that condensation of substituted benzimidazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions yields this heterocyclic framework. For example, cyclocondensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic acid generates the pyrido[1,2-a]benzimidazole nucleus, which can subsequently undergo nitrile functionalization at the 4-position via nucleophilic substitution with cyanide sources.

A critical advancement highlighted in involves photochemical condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one under UV irradiation (312 nm) in the presence of KOH and DMF, achieving 96% yield of the fused pyrimidobenzimidazole product. While this method targets pyrimido[1,2-a]benzimidazoles, its reaction parameters inform the optimization of ring-closing steps for pyrido analogs.

Functionalization of the Piperazine Moiety

The piperazine subunit at position 1 of the pyrido[1,2-a]benzimidazole core is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. As detailed in, alkylation of piperazine with 4-chlorobenzhydryl chloride in toluene at 80°C for 12 hours produces 1-(4-chlorobenzhydryl)piperazine in 92% yield. This methodology adapts to the target compound by substituting 4-chlorobenzhydryl chloride with 2-(4-chlorophenoxy)ethyl chloride, enabling the installation of the phenoxyethyl side chain.

Key reaction parameters include:

  • Solvent selection : Toluene or dichloromethane facilitates SNAr reactions by stabilizing ionic intermediates.
  • Catalysts : KI enhances reactivity by participating in a halogen-exchange mechanism.
  • Temperature control : Prolonged reflux (80°C) ensures complete substitution while minimizing side reactions.

Multi-Component Reaction (MCR) Approaches

The four-component reaction (4-CR) protocol described in for pyrano[2,3-c]pyrazole synthesis offers a template for streamlining the assembly of the target molecule. By combining ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in 50% EtOH under InCl3 catalysis (20 mol%) and ultrasound irradiation (40°C, 20 min), achieves yields up to 95%. Adapting this strategy, the pyrido[1,2-a]benzimidazole core could form via in situ cyclization of intermediates generated from benzimidazole, acetoacetate derivatives, and nitrile precursors.

Side Chain Introduction and Final Coupling

The 4-chlorophenoxyethyl-piperazine side chain couples to the pyrido[1,2-a]benzimidazole core through a two-step sequence:

  • Synthesis of 2-(4-chlorophenoxy)ethylpiperazine :
    • Reaction of piperazine with 2-(4-chlorophenoxy)ethyl chloride in dichloromethane, catalyzed by K2CO3 and KI, yields the substituted piperazine.
  • N-alkylation of the pyrido[1,2-a]benzimidazole :
    • Treatment of 1-chloro-4-cyanopyrido[1,2-a]benzimidazole with the above piperazine derivative in butanone under reflux (18 hours) affords the target compound in 57% yield after chromatographic purification.

Optimization and Catalytic Innovations

Recent advances in catalysis significantly enhance the efficiency of key steps:

  • Ultrasound irradiation : Reduces reaction times from hours to minutes while improving yields, as demonstrated in for analogous heterocycles.
  • InCl3 catalysis : Facilitates one-pot multi-component reactions by activating carbonyl groups and stabilizing intermediates.
  • Photochemical activation : UV-driven condensation minimizes thermal degradation, preserving sensitive functional groups like nitriles.

Analytical Characterization and Quality Control

Structural confirmation of the target compound relies on spectroscopic and chromatographic methods:

  • NMR : Distinct signals for the ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.3 ppm, singlet), and piperazine protons (δ 2.5–3.1 ppm, multiplet).
  • Mass spectrometry : Molecular ion peak at m/z 474.0 [M+H]+ corresponds to the molecular formula C27H28ClN5O.
  • HPLC : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Industrial-Scale Considerations and Challenges

Scale-up of the synthesis necessitates addressing:

  • Cost of reagents : Piperazine derivatives and malononitrile contribute significantly to material expenses.
  • Waste management : Halogenated byproducts require careful disposal to meet environmental regulations.
  • Process safety : Exothermic reactions during nitrile formation demand rigorous temperature control.

Q & A

Q. What are the recommended methodologies for synthesizing 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Alkylation of the piperazine ring with 2-(4-chlorophenoxy)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorophenoxy moiety .
  • Pyrido-benzimidazole core assembly : Cyclization of precursor amines and carbonyl compounds under microwave-assisted heating or reflux conditions .
  • Carbonitrile introduction : Nucleophilic substitution or cyanation reactions using reagents like CuCN or NaCN in polar aprotic solvents .
    Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and ESI-MS for molecular weight validation . X-ray crystallography (if crystalline) provides absolute stereochemical data .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess decomposition temperatures and phase transitions .
  • Purity assessment : Combine HPLC (≥95% purity) with elemental analysis .

Q. What experimental strategies are used to evaluate its biological activity?

  • Kinase inhibition assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or apoptosis assays (Annexin V/PI staining) .
  • Target engagement : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can computational methods optimize the design of analogs with improved pharmacokinetic properties?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of substituents .
  • Molecular docking : Screen analogs against kinase active sites (e.g., PDB structures) to prioritize synthetic targets .
  • AI-driven optimization : Implement machine learning models trained on existing SAR data to predict logP, solubility, and bioavailability .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Contextual factors : Control for cell line-specific expression of target proteins or metabolic enzymes that may alter compound efficacy .
  • Data normalization : Use standardized positive/negative controls (e.g., staurosporine for apoptosis assays) to minimize inter-lab variability .

Q. What statistical approaches enhance the efficiency of reaction optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. yield) to identify global maxima .
  • High-throughput screening : Use automated platforms to test >100 conditions/day, accelerating parameter space exploration .

Q. How can interaction studies resolve mechanistic ambiguities in target engagement?

  • SPR vs. ITC : Compare kinetic (SPR) and thermodynamic (ITC) data to distinguish between covalent and non-covalent binding modes .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., ATP analogs for kinases) to confirm target specificity .
  • Mutagenesis studies : Engineer kinase mutants (e.g., gatekeeper residue substitutions) to validate binding site interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic buffers, UV light, or oxidizing agents (H₂O₂) to identify degradation pathways .
  • Plasma stability assays : Incubate with human/animal plasma and quantify parent compound via LC-MS over 24 hours .
  • Accelerated thermal testing : Store at 40°C/75% RH for 4 weeks and monitor physical/chemical changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.